molecular formula C7H14N2O2 B12338687 N,N-dimethylmorpholine-3-carboxamide

N,N-dimethylmorpholine-3-carboxamide

Cat. No.: B12338687
M. Wt: 158.20 g/mol
InChI Key: XLWHSKYTKDHWMS-UHFFFAOYSA-N
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Description

N,N-Dimethylmorpholine-3-carboxamide is a chemical compound with the molecular formula C7H14N2O2 It is a derivative of morpholine, characterized by the presence of a carboxamide group at the third position and two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethylmorpholine-3-carboxamide typically involves the reaction of morpholine with dimethylamine and a carboxylating agent. One common method includes the use of phosgene or its derivatives to introduce the carboxamide group. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and solvents can further enhance the efficiency of the synthesis process. Purification steps such as distillation or crystallization are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylmorpholine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, alcohols; reactions often conducted in the presence of a base or catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N,N-Dimethylmorpholine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It finds applications in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethylmorpholine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N,N-Dimethylmorpholine-3-carboxamide can be compared with other similar compounds, such as:

    N,N-Dimethylmorpholine-4-carboxamide: This compound has a similar structure but with the carboxamide group at the fourth position. It may exhibit different chemical and biological properties due to the positional isomerism.

    Morpholine-3-carboxamide: Lacks the dimethyl groups, which can influence its reactivity and applications.

    N-Methylmorpholine-3-carboxamide:

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

N,N-dimethylmorpholine-3-carboxamide

InChI

InChI=1S/C7H14N2O2/c1-9(2)7(10)6-5-11-4-3-8-6/h6,8H,3-5H2,1-2H3

InChI Key

XLWHSKYTKDHWMS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1COCCN1

Origin of Product

United States

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